![molecular formula C20H22FN7O3S B2746110 ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 863458-38-2](/img/structure/B2746110.png)

ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

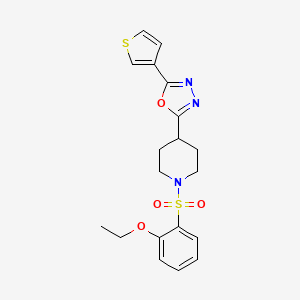

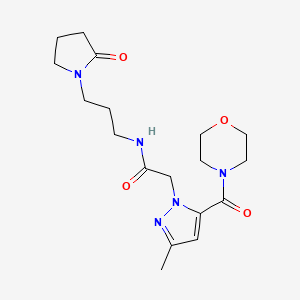

The compound “ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several key structural fragments, including a triazolo[4,5-d]pyrimidine core, a fluorobenzyl group, and a piperazine carboxylate moiety .

Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids or bases and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .Molecular Structure Analysis

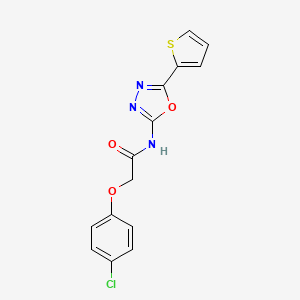

The molecular structure of this compound is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a key structural fragment of many antiviral agents . The fluorobenzyl group and the piperazine carboxylate moiety are also important components of the molecule .Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of this compound . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids or bases and is accelerated by heat or light .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

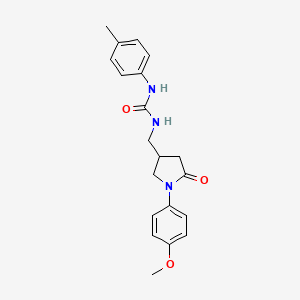

Synthesis and Antagonistic Activity : Compounds with similar structural motifs have been synthesized and evaluated for their biological activities. For instance, derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which share structural similarities, have been tested for serotonin (5-HT2) and alpha 1 receptor antagonist activity, showcasing potent 5-HT2 antagonist effects without significant alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Potential Antihypertensive Agents : A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing structural similarities have been synthesized and tested for their antihypertensive activity, with some compounds showing promising results (Bayomi et al., 1999).

Antimicrobial and Enzyme Inhibitory Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and related compounds have been synthesized and screened for antimicrobial, antilipase, and antiurease activities, demonstrating moderate to good efficacy against various test microorganisms (Başoğlu et al., 2013).

Antituberculosis Activity : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, with some showing promising activity against Mycobacterium tuberculosis, indicating their potential as novel GyrB inhibitors (Jeankumar et al., 2013).

Potential Therapeutic Applications

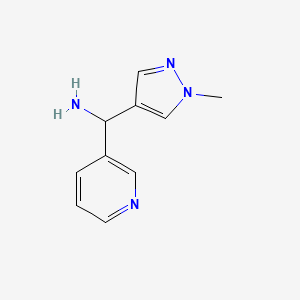

Alzheimer's Disease Therapies : Triazolopyrimidine-quinoline and cyanopyridine-quinoline hybrids, sharing a core structure with the query compound, have been synthesized and evaluated as acetylcholinesterase inhibitors for Alzheimer's disease, showing nanomolar activity and highlighting a multitargeted profile with inhibition of Aβ aggregation and antioxidant activity (Kumar et al., 2016).

Androgen Receptor Downregulation : Research on androgen receptor downregulators, crucial for treating advanced prostate cancer, involved structural modifications to improve pharmacological properties. The development of compounds like AZD3514 demonstrates the importance of structural optimization in creating effective cancer therapies (Bradbury et al., 2013).

Propiedades

IUPAC Name |

ethyl 4-[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN7O3S/c1-2-31-20(30)27-9-7-26(8-10-27)16(29)12-32-19-17-18(22-13-23-19)28(25-24-17)11-14-5-3-4-6-15(14)21/h3-6,13H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIAWSVBJIIJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)acetamide](/img/structure/B2746038.png)

![2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2746041.png)

![3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2746048.png)

![3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2746049.png)